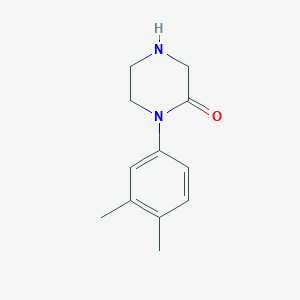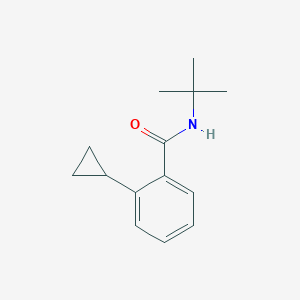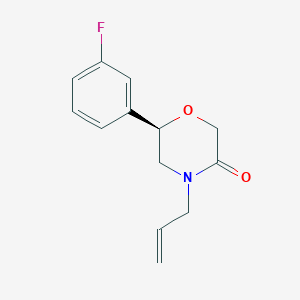![molecular formula C12H5ClN4O B15171661 2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile CAS No. 918880-73-6](/img/structure/B15171661.png)
2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a heterocyclic compound that features a unique combination of chloro, oxazole, pyrimidine, and benzonitrile moieties
Méthodes De Préparation
The synthesis of 2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring or the condensation of oxazole derivatives leading to fused pyrimidine rings . One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: Depending on the reagents and conditions, the compound can undergo oxidation or reduction to form different derivatives.
Common reagents used in these reactions include bases, acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, antiviral agents, and immunosuppressive drugs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby affecting various cellular pathways . The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile can be compared with other similar compounds, such as:
2-Chlorooxazolo[5,4-b]pyridine: This compound shares the oxazole and chloro moieties but differs in the pyridine ring instead of the pyrimidine ring.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-amine derivatives: These compounds are also heterocyclic and have shown promise as kinase inhibitors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
918880-73-6 |
|---|---|
Formule moléculaire |
C12H5ClN4O |
Poids moléculaire |
256.65 g/mol |
Nom IUPAC |
2-chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C12H5ClN4O/c13-9-2-1-7(3-8(9)4-14)11-17-10-5-15-6-16-12(10)18-11/h1-3,5-6H |
Clé InChI |
XHOYFORINXNSPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC3=CN=CN=C3O2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B15171578.png)
![5-(3-chlorophenyl)-3-(2-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171581.png)


![8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B15171595.png)

![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
![2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15171643.png)
![3-[(But-2-en-1-yl)oxy]-1-methylquinolin-2(1H)-one](/img/structure/B15171652.png)

![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)
silane](/img/structure/B15171665.png)

![1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene](/img/structure/B15171680.png)
